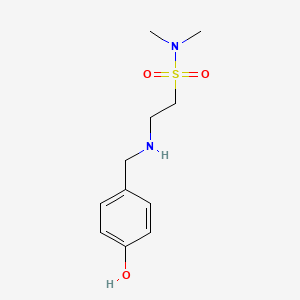

2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide

Description

2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide is a synthetic sulfonamide derivative characterized by a 4-hydroxybenzylamino group attached to an ethanesulfonamide backbone with N,N-dimethyl substitution. The compound’s molecular formula is C₁₁H₁₈N₂O₃S, with a molecular weight of 270.34 g/mol (free base). The oxalate salt form (CAS: 55209, MDL: MFCD13857409) enhances aqueous solubility, a critical factor for pharmacokinetic applications .

Properties

Molecular Formula |

C11H18N2O3S |

|---|---|

Molecular Weight |

258.34 g/mol |

IUPAC Name |

2-[(4-hydroxyphenyl)methylamino]-N,N-dimethylethanesulfonamide |

InChI |

InChI=1S/C11H18N2O3S/c1-13(2)17(15,16)8-7-12-9-10-3-5-11(14)6-4-10/h3-6,12,14H,7-9H2,1-2H3 |

InChI Key |

MTNJPSZNPPCJGH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)CCNCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide typically involves the reaction of 4-hydroxybenzylamine with N,N-dimethylethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide:

Overview

this compound is a chemical compound with the molecular weight 258.34 . Information regarding specific applications of this compound is limited in the search results. However, some inferences can be made based on related compounds and the general context of the search results.

Potential Applications

- Reversal of Mutant p53 Function: A related compound, 2-[(4-hydroxybenzyl) amino] phenol (HBAP), has demonstrated the ability to restore mutant p53 function to that of wild-type p53 .

- Anti-tumor activity: Indolinones, which share a structural similarity with the query compound, are known as inhibitors of cell proliferation, particularly in tumor cells, and as inhibitors of protein kinases .

- Research and Development: Chemical suppliers like VWR offer this compound for scientific advancement, research, and manufacturing needs .

Experimental Methods Using Related Compounds

While these methods don't directly involve this compound, they provide context for how similar compounds are studied :

- GC-MS Analysis: Gas chromatography-mass spectrometry is used to analyze compounds, involving silylation derivatization .

- Protein Binding Screening: Compounds can be labeled with biotin and incubated with cell lysates to identify bound proteins, followed by analysis using SDS-PAGE and Coomassie brilliant blue staining .

- Cell Viability Assay: Cell proliferation assays, like the CellTiter 96® AQueous One Solution Cell Proliferation Assay Kit (Promega), are used to assess the impact of compounds on cell viability .

- Apoptosis Detection: Flow cytometry is employed to detect apoptosis in cells treated with the compound, using Annexin V and propidium iodide (PI) staining .

Safety Information

Mechanism of Action

The mechanism of action of 2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the DNA-binding domain of mutant p53 protein, restoring its function to that of the wild-type protein. This interaction leads to the activation of p53 transcriptional activity, resulting in the induction of apoptosis in cancer cells . The hydroxyl groups on the compound play a crucial role in this binding process.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the benzyl group, sulfonamide modifications, or amine linkages. Below is a comparative analysis based on evidence-derived

Table 1: Structural and Physicochemical Comparison

Key Observations :

However, HBAP’s phenol group confers distinct electronic properties compared to the sulfonamide in the target compound. Sulfonamide vs. Sulfinamide: The sulfonamide group (SO₂NH₂) in the target compound offers stronger hydrogen-bonding capacity than sulfinamides (SO(NH₂)), as seen in , which may affect solubility and target affinity .

Biological Activity: HBAP () demonstrates p53-mediated apoptosis in breast cancer models, while the target compound’s bioactivity remains unspecified.

Biological Activity

2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide functional group and a hydroxybenzyl moiety, suggesting possible interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the sulfonamide group may confer antibacterial properties, while the hydroxybenzyl moiety could enhance its affinity for certain biological targets.

Biological Activity Overview

Research indicates that sulfonamides exhibit a range of biological activities, including:

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties, particularly against Gram-positive bacteria. They inhibit bacterial growth by interfering with folate synthesis.

- Antitumor Effects : Some derivatives have shown promise in inhibiting tumor cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antitumor Activity

A study examined the antitumor potential of related sulfonamide compounds, revealing that modifications to the benzyl group significantly affected their cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against breast cancer cells, indicating substantial antiproliferative effects .

Enzyme Inhibition

Research on related compounds has shown that sulfonamide derivatives can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. For example, a derivative exhibited class I selectivity with IC50 values against HDAC1, HDAC2, and HDAC3, suggesting that structural modifications can enhance enzyme inhibition and therapeutic efficacy .

Data Table: Biological Activity Summary

| Biological Activity | Compound Type | IC50 (µM) | Target Enzyme/Cell Line |

|---|---|---|---|

| Antibacterial | Sulfonamide Derivative | Varies | Various Gram-positive bacteria |

| Antitumor | Related Sulfonamide | ~5 - 20 | Breast cancer cells |

| HDAC Inhibition | Histone Deacetylase Inhibitor | 95.2 - 260.7 | HDAC1, HDAC2, HDAC3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.